erbB-2

Kinase selectivity Small molecule inhibitor Cell-free assay

erbB-2, also known as HER2 or Neu, is a receptor tyrosine-protein kinase belonging to the human epidermal growth factor receptor (EGFR/ErbB) family. Structurally, it comprises an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular tyrosine kinase domain.

Molecular Formula C50H78N10O11
Molecular Weight 995.21
Cat. No. B1573877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameerbB-2
Molecular FormulaC50H78N10O11
Molecular Weight995.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

erbB-2 (HER2) Procurement and Selection Guide for Targeted Oncology Research


erbB-2, also known as HER2 or Neu, is a receptor tyrosine-protein kinase belonging to the human epidermal growth factor receptor (EGFR/ErbB) family [1]. Structurally, it comprises an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular tyrosine kinase domain . Among the four ErbB family members (EGFR/ErbB1, ErbB2/HER2, ErbB3, ErbB4), erbB-2 is unique: it is an orphan receptor with no known direct ligand, yet it is the preferred heterodimerization partner for all other ErbB receptors [1]. This constitutive capacity for ligand-independent dimerization enables erbB-2 to potently activate downstream signaling cascades including Ras/MAPK and PI3K/Akt, which govern cell proliferation, motility, and apoptosis resistance . Amplification and overexpression of erbB-2 occur in approximately 20-30% of breast cancers and are associated with aggressive disease and poor clinical prognosis, making it a validated high-priority target for both therapeutic development and biomarker research [2].

Why ErbB-2/HER2 Cannot Be Interchanged with EGFR or Other ErbB Family Proteins in Research Assays


Despite sharing approximately 50% sequence homology with EGFR, erbB-2 exhibits fundamental structural and functional divergences that preclude generic substitution in experimental systems [1]. Unlike EGFR, erbB-2 does not require ligand binding for activation; it exists in an extended, constitutively open conformation that permits spontaneous dimerization and sustained membrane retention due to impaired endocytic downregulation [1]. Most critically, the potency of downstream signaling complexes differs dramatically: the erbB-2/erbB-3 heterodimer—which relies on erbB-2 as the obligate kinase-active partner—represents the most robust and oncogenic signaling unit within the entire ErbB network, exceeding the signaling strength of EGFR homodimers [2]. Consequently, substituting erbB-2 with EGFR or erbB-4 in a research context will produce fundamentally different activation kinetics, downstream phosphorylation signatures, and inhibitor response profiles, invalidating assay comparability. The quantitative evidence below establishes precisely how these differences manifest in measurable, procurement-relevant parameters.

Quantitative Comparative Evidence: erbB-2/HER2 Versus EGFR and Key Therapeutic Comparators


Inhibitor Selectivity Profiling: CP-724714 Exhibits >640-Fold Specificity for erbB-2 Over EGFR

In cell-free kinase assays, the small molecule inhibitor CP-724714 demonstrates an IC50 of 10 nM against erbB-2/HER2 kinase, compared to an IC50 of 6,400 nM against EGFR, yielding a selectivity ratio exceeding 640-fold . This degree of discrimination—where the compound is over two orders of magnitude more potent against erbB-2—enables researchers to interrogate erbB-2-specific signaling without confounding EGFR inhibition. Furthermore, CP-724714 exhibits >1,000-fold selectivity against a panel of other kinases including InsR, PDGFR, VEGFR2, Abl, and Src .

Kinase selectivity Small molecule inhibitor Cell-free assay Oncology drug discovery

Therapeutic Antibody Binding Kinetics: Pertuzumab Exhibits ~5-Fold Slower On/Off Rates Than Trastuzumab at Equivalent Affinity

Direct kinetic comparison of two FDA-approved anti-erbB-2 monoclonal antibodies reveals that pertuzumab exhibits approximately fivefold slower association (kon) and dissociation (koff) rate constants compared to trastuzumab, despite nearly equivalent equilibrium binding affinity [1]. Specifically, trastuzumab demonstrates faster binding and release, while pertuzumab shows more prolonged receptor occupancy. This kinetic divergence arises from their distinct epitopes: trastuzumab binds domain IV (ligand-binding region), whereas pertuzumab binds domain II (dimerization arm) [2]. Notably, the slower koff of pertuzumab correlates with more homogeneous intratumoral distribution in xenograft models [1].

Antibody binding kinetics Surface plasmon resonance Tumor penetration ADC development

Receptor Occupancy and CNS Target Engagement: Tucatinib Achieves TER >2.1 in Brain Tissue Versus <0.20 for Lapatinib and Neratinib

Physiologically based pharmacokinetic (PBPK) modeling of three erbB-2 tyrosine kinase inhibitors reveals stark differences in central nervous system (CNS) target engagement. Following one cycle of standard dosing, tucatinib achieved an average steady-state unbound brain concentration (Css,ave,br) of 14.5 nmol/L, comparable to lapatinib (16.8 nmol/L) and substantially exceeding neratinib (0.68 nmol/L) [1]. However, when normalized to in vitro HER2 inhibitory potency (IC50 values of 6.9 nM for tucatinib and neratinib, versus 109 nM for lapatinib), the resulting target engagement ratio (TER) for tucatinib was 2.1 in human normal brain, whereas both lapatinib and neratinib yielded TER values below 0.20 [1]. A TER >1.0 indicates the brain concentration exceeds the IC50 for receptor inhibition.

CNS penetration Blood-brain barrier Brain metastases PBPK modeling

Cellular Anti-Proliferative Potency: Neratinib, Tucatinib, and Lapatinib IC50 Comparison in HER2-Positive Breast Cancer Cell Lines

Comparative cellular profiling of three clinically approved erbB-2 tyrosine kinase inhibitors across a panel of HER2-altered cancer cell lines reveals distinct potency hierarchies. In biochemical assays, tucatinib and neratinib demonstrate approximately equivalent enzymatic potency against isolated HER2 kinase (IC50 = 6.9 nM and 5.6 nM, respectively), whereas lapatinib exhibits approximately 18-20-fold lower potency (IC50 = 109 nM) [1]. In cellular anti-proliferative assays across HER2-positive breast cancer models, neratinib—an irreversible covalent inhibitor—consistently demonstrates the most potent growth inhibition, followed by tucatinib and lapatinib, respectively [2].

Anti-proliferative activity Cell-based assay TKI comparison Breast cancer

Signaling Pathway Output: erbB-2/erbB-3 Heterodimer Generates Strongest Oncogenic Signal Among All ErbB Complexes

Within the ErbB receptor family, heterodimerization follows a strict hierarchical principle with erbB-2 serving as the preferred dimerization partner for all other family members [1]. Among all possible ErbB dimers, the erbB-2/erbB-3 heterodimer is uniquely potent: erbB-2 contributes the catalytically active kinase domain, while erbB-3—despite being kinase-impaired—provides six tyrosine phosphorylation sites that serve as high-affinity docking sites for the p85 regulatory subunit of PI3K [2]. This pairing results in the most robust and sustained activation of the PI3K/Akt signaling axis of any ErbB receptor complex, exceeding the signaling output of ligand-activated EGFR homodimers and erbB-2/EGFR heterodimers [2].

Receptor dimerization Signal transduction PI3K/Akt pathway Functional assay

Prognostic Stratification: erbB-2 Amplification Status Defines Three Distinct Breast Cancer Subtypes with Differential Survival Outcomes

Quantitative analysis of erbB-2 expression levels in breast cancer reveals three clinically and prognostically distinct categories that directly inform therapeutic selection. Patients with HER2-amplified tumors (IHC 3+ or FISH-positive) exhibit the most aggressive disease course but derive significant benefit from HER2-targeted therapy. In contrast, patients with HER2-low tumors (IHC 1+ or IHC 2+/FISH-negative) show significantly better breast cancer-specific survival (BCSS, P=0.008) and recurrence-free interval (RFI, P=0.030) compared to HER2-zero patients, yet inferior outcomes relative to HER2-amplified patients who receive targeted therapy (BCSS, P=0.002; RFI, P<0.001) [1].

Biomarker stratification Breast cancer prognosis IHC scoring Clinical trial design

Procurement-Guided Application Scenarios for erbB-2/HER2 in Drug Discovery and Translational Research


Kinase Selectivity Screening and Counter-Screening Panels

Investigators developing small molecule inhibitors targeting erbB-2 require rigorous selectivity profiling against EGFR and other ErbB family kinases. CP-724714, with its >640-fold selectivity for erbB-2 over EGFR and >1,000-fold selectivity over a broad kinase panel, serves as an essential reference control for establishing assay windows in high-throughput screening campaigns . Procurement of active recombinant erbB-2 kinase (e.g., Sigma-Aldrich Catalog No. 14-939, Sino Biological Catalog No. 10010-H20B) alongside EGFR kinase enables direct comparative IC50 determination and selectivity ratio calculation.

ADC Development and Intratumoral Distribution Modeling

The distinct binding kinetics of anti-erbB-2 antibodies—specifically the ~5-fold slower kon and koff rates of pertuzumab compared to trastuzumab—directly inform antibody selection for antibody-drug conjugate (ADC) engineering [1]. Slower dissociation kinetics correlate with more homogeneous intratumoral distribution and prolonged target occupancy. Researchers procuring anti-erbB-2 antibodies for ADC conjugation should evaluate not only equilibrium binding affinity but also kinetic rate constants, as these parameters predict payload delivery uniformity independent of total tumor uptake.

CNS Metastasis and Blood-Brain Barrier Penetration Studies

For preclinical models of brain metastasis in HER2-positive breast cancer, tucatinib is the only erbB-2 tyrosine kinase inhibitor that achieves therapeutically meaningful target engagement in normal brain tissue (TER = 2.1) [2]. Lapatinib and neratinib, despite similar or superior in vitro potency, fail to achieve TER >0.20 due to unfavorable CNS pharmacokinetics. Procurement of tucatinib as a positive control in orthotopic or intracardiac brain metastasis models is essential for benchmarking experimental CNS-penetrant erbB-2 inhibitors.

Biomarker Assay Validation Across HER2 Expression Strata

The clinical distinction between HER2-zero, HER2-low, and HER2-amplified breast cancer—which carries significant prognostic and therapeutic implications—demands immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH) assays with validated analytical sensitivity [3]. Procurement of erbB-2 antibodies with established performance in distinguishing IHC 0 from IHC 1+ staining (e.g., Cell Signaling Technology D8F12 XP® Rabbit mAb, Catalog No. 4290) is critical for accurate patient stratification in translational studies, particularly as HER2-low status determines eligibility for novel antibody-drug conjugates.

Technical Documentation Hub

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